2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
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Overview
Description
2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 2-chloropyrimidine with 1-(2-pyridyl)piperazine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like H₂O₂, reducing agents like NaBH₄, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their selective inhibition of protein kinase B (Akt) and potential anticancer properties.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Investigated for their acetylcholinesterase inhibitory activity and potential use in treating Alzheimer’s disease.
Uniqueness
Its ability to undergo various chemical reactions and its diverse range of scientific research applications make it a valuable compound in multiple fields .
Properties
Molecular Formula |
C16H19N7 |
---|---|
Molecular Weight |
309.37 g/mol |
IUPAC Name |
2-[4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H19N7/c1-21(2)16-19-7-5-14(20-16)22-8-10-23(11-9-22)15-13(12-17)4-3-6-18-15/h3-7H,8-11H2,1-2H3 |
InChI Key |
CEOOICKDXLSFAL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=C(C=CC=N3)C#N |
Origin of Product |
United States |
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